3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid
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Overview
Description
3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is not fully understood. However, it is believed to work by interfering with the metabolism of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid can affect the biochemical and physiological processes of microorganisms and cancer cells. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid in lab experiments is its ability to inhibit the growth of microorganisms and cancer cells. This makes it a useful tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for microbial infections and cancer. Another direction is to explore its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. Additionally, further studies could be done to determine its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid involves the reaction of 2-aminothiazole with 4-bromo thiophene-2-carboxylic acid in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-13(18)9-3-1-4-10(7-9)15-14-16-11(8-20-14)12-5-2-6-19-12/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKBKYMILRZNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.